molecular formula C16H18O10 B1674053 Fraxin CAS No. 524-30-1

Fraxin

Cat. No. B1674053
CAS RN: 524-30-1
M. Wt: 370.31 g/mol
InChI Key: CRSFLLTWRCYNNX-QBNNUVSCSA-N
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Description

Fraxin is a beta-D-glucoside that is fraxetin attached to a beta-D-glucopyranosyl group at position 8 via a glycosidic linkage . It is a natural product isolated from the leaves of Fraxinus excelsior and exhibits potent hepatoprotective effects in vitro and in vivo . It has a role as a plant metabolite, an anti-inflammatory agent, and a hepatoprotective agent .


Synthesis Analysis

Fraxin can be synthesized from three different substrates using engineered Escherichia coli . Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxin .


Molecular Structure Analysis

Fraxin has a molecular formula of C16H18O10 . Its IUPAC name is 7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one .


Chemical Reactions Analysis

Fraxin has been shown to have potent anti-oxidative stress action . It significantly reduced symptoms of UC, such as body weight loss, colonic length shortening, and histological damage .


Physical And Chemical Properties Analysis

Fraxin has a molecular weight of 370.31 g/mol . It is a beta-D-glucoside, a hydroxycoumarin, and an aromatic ether .

Scientific Research Applications

Traditional Chinese Medicine

Fraxin is the main active ingredient of the traditional Chinese medicine Cortex Fraxini . The twig skin or trunk bark of Cortex Fraxini are used by herb doctors as a mild, bitter liver and gallbladder meridians’ nontoxic drug as well as dietary supplement .

Anti-inflammatory and Antioxidant

Fraxin has been widely used not only in expectorant, antitussive aspects but also as anti-inflammatory, antioxidant . It has been indicated that Cortex Fraxini possesses various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective and vascular protective effects .

Anti-cancer

Fraxin has been found to have anti-cancer properties . The molecular mechanism research as well as clinical application of Cortex Fraxini and esculetin are becoming more attractive .

Neuroprotective

Cortex Fraxini, which contains Fraxin, has been found to have neuroprotective effects .

Vascular Protective

Cortex Fraxini, which contains Fraxin, has been found to have vascular protective effects .

Anti-Hyperuricemia

Fraxin has been identified as a potential ligand that interacts with ATP-binding cassette (ABC) transporter ABCG2 . ABCG2 is a significant urate transporter with a high capacity, and it plays a crucial role in the development of hyperuricemia and gout . Therefore, it has the potential to be targeted for therapeutic interventions .

Antioxidative Stress

Fraxin was extracted, purified from Weigela florida var. glabbra and used as primary screening material to investigate whether fraxin is an effective antioxidative chemical, which may protect cells from oxidative stress .

Mechanism of Action

Target of Action

Fraxin, a natural compound isolated from Acer tegmentosum, has been found to interact with several targets. One of the primary targets of Fraxin is the Nrf2 pathway , which plays a crucial role in cellular defense against oxidative stress . Another significant target is the ABCG2 transporter , a urate transporter that plays a critical role in the development of hyperuricemia and gout .

Mode of Action

Fraxin interacts with its targets to exert its therapeutic effects. It has been shown to protect Hep G2 cells through Nrf2 pathway-dependent HO-1 expression . This interaction results in the upregulation of antioxidant enzymes, which can help protect cells from oxidative stress. In addition, Fraxin has been identified as a potential ligand that interacts with the ABCG2 transporter .

Biochemical Pathways

Fraxin affects several biochemical pathways. It has been shown to exert potent anti-oxidative stress action, presumably through direct antioxidant activity and the Nrf2-mediated antioxidant enzyme system . This system includes enzymes like superoxide dismutase (SOD) and catalase (CAT), which help neutralize harmful free radicals in the body. Furthermore, Fraxin’s interaction with the ABCG2 transporter could influence urate transport, potentially affecting the development and progression of conditions like hyperuricemia and gout .

Pharmacokinetics

The pharmacokinetics of Fraxin involve its absorption, distribution, metabolism, and excretion (ADME). A study has reported the absolute bioavailability and the pharmacokinetics of Fraxin in rat plasma using a UPLC-MS/MS method . .

Result of Action

The molecular and cellular effects of Fraxin’s action are primarily related to its antioxidant activity and interaction with the Nrf2 pathway and ABCG2 transporter. Fraxin has been shown to significantly lower the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a CCl4-induced hepatotoxicity rat model . It also reduces the production of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells from oxidative stress .

properties

IUPAC Name

7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSFLLTWRCYNNX-QBNNUVSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200410
Record name Fraxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxin

CAS RN

524-30-1
Record name Fraxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597
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Record name FRAXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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